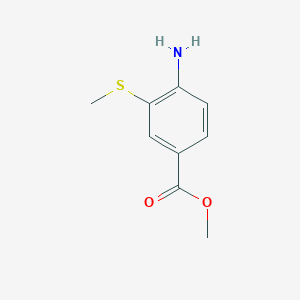

Methyl 4-amino-3-(methylthio)benzoate

Description

Methyl 4-amino-3-(methylthio)benzoate is a benzoate derivative featuring a methylthio (-SMe) group at the 3-position and an amino (-NH₂) group at the 4-position of the aromatic ring. For instance, Methyl 4-amino-3-(3-(methylthio)propoxy)benzoate (4o) was synthesized via hydrogenation of a nitro precursor and characterized as a beige amorphous solid . The amino and methylthio groups contribute to its polarity and reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions.

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

methyl 4-amino-3-methylsulfanylbenzoate |

InChI |

InChI=1S/C9H11NO2S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3 |

InChI Key |

GZDNQFLQBPXZGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(methylthio)benzoate typically involves the following steps:

Nitration and Reduction: The starting material, methyl 3-(methylthio)benzoate, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron powder in acidic conditions.

Esterification: Alternatively, the compound can be synthesized by esterifying 4-amino-3-(methylthio)benzoic acid with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The esterification step can be optimized using high-pressure reactors to increase the reaction rate and product purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: The amino group can be reduced to form corresponding amines or other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-(methylthio)benzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

Industry: It is used in the production of dyes, pigments, and other materials requiring specific functional groups.

Mechanism of Action

The mechanism by which Methyl 4-amino-3-(methylthio)benzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

- Solubility and Polarity: The methylthio group in Methyl 4-amino-3-(methylthio)benzoate increases lipophilicity compared to hydroxyl or methoxy analogs. However, the amino group introduces polarity, balancing solubility in polar aprotic solvents (e.g., THF or EtOAc) .

- Spectroscopic Signatures: NMR: The amino group in 4o shows characteristic downfield shifts in ¹H NMR (δ ~5.5 ppm for -NH₂), while the methylthio group resonates at δ ~2.1 ppm for -SMe . Mass Spectrometry: HRMS data for 3o and 4o confirm molecular ions at m/z 299.0821 [M+H]⁺ and 269.0728 [M+H]⁺, respectively, aligning with theoretical values .

Functional and Application-Based Comparisons

- Pharmaceutical Potential: Quinoline-benzoate hybrids like C5 demonstrate enhanced binding affinity to biological targets (e.g., kinases) due to extended conjugation, whereas simpler benzoates (e.g., 4o) may serve as intermediates for drug candidates .

- Agricultural Chemistry: Nitro-containing precursors (e.g., 3o ) are valuable for designing herbicides or fungicides, leveraging the nitro group’s redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.